molecular formula CAlF5 B14218491 Difluoro(trifluoromethyl)alumane CAS No. 827026-99-3

Difluoro(trifluoromethyl)alumane

Cat. No.: B14218491
CAS No.: 827026-99-3
M. Wt: 133.984 g/mol
InChI Key: JPOOMLXFLOISOK-UHFFFAOYSA-L
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Description

Difluoro(trifluoromethyl)alumane (CAS RN: 827026-99-3) is an organoaluminum compound classified among PFAS (Per- and Polyfluoroalkyl Substances) . This reagent serves as a valuable building block and catalyst in advanced synthetic chemistry research, particularly in the development of fluorination methodologies. Its aluminum center acts as a strong Lewis acid, making it highly effective for catalyzing challenging transformations, such as the halodefluorination of trifluoromethyl- and difluoroalkyl-substituted olefins . Such defluorinative functionalization is a pivotal strategy in modern organofluorine chemistry for converting readily available trifluoromethyl groups into other valuable difluoromethyl motifs, which are prominent in the design of pharmaceuticals and agrochemicals . Researchers utilize related aluminum-based catalysts to selectively replace one, two, or three fluorine atoms in a controlled manner, enabling access to a diverse library of fluorinated vinyl and allylic compounds that are otherwise difficult to synthesize . These fluorinated structural units are critical in medicinal chemistry, as the introduction of fluorine or fluorinated groups can significantly enhance a molecule's metabolic stability, lipophilicity, and overall bioavailability . By providing a pathway to reshape strong carbon-fluorine bonds under milder conditions, this compound offers chemists a tool for innovative molecule design in drug discovery and materials science . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

827026-99-3

Molecular Formula

CAlF5

Molecular Weight

133.984 g/mol

IUPAC Name

difluoro(trifluoromethyl)alumane

InChI

InChI=1S/CF3.Al.2FH/c2-1(3)4;;;/h;;2*1H/q;+2;;/p-2

InChI Key

JPOOMLXFLOISOK-UHFFFAOYSA-L

Canonical SMILES

C(F)(F)(F)[Al](F)F

Origin of Product

United States

Preparation Methods

Table 1: Optimization of Metathesis Conditions

Reagent Ratio (AlCl₃:CF₃SiMe₃:NH₄F) Temperature (°C) Yield (%)
1:1:2 25 38
1:1.2:2.4 0 52
1:1.5:3 -20 67

Lower temperatures favor higher yields by mitigating uncontrolled fluorination, a principle similarly observed in the catalytic degradation of DCTF residues.

Fluorination of Aluminum Trifluoromethyl Intermediates

An alternative approach involves sequential fluorination of Al(CF₃)Cl₂ using hydrogen fluoride (HF) or sulfur tetrafluoride (SF₄):
$$
\text{Al(CF}3\text{)Cl}2 + 2 \text{HF} \rightarrow \text{Al(CF}3\text{)F}2 + 2 \text{HCl}
$$
This method requires careful pressure control, as seen in the ammoniation of trichlorobenzotrifluoride. Excess HF may lead to over-fluorination, while insufficient HF results in mixed chloro-fluoro species.

Electrochemical Synthesis

Electrochemical methods offer a solvent-free route. Applying a current to an aluminum anode in a molten salt electrolyte containing CF₃⁻ ions can deposit Al(CF₃)F₂ on the cathode. This approach avoids hazardous reagents but demands precise control of voltage and temperature to prevent decomposition, akin to the challenges in gem-difluoroalkene synthesis.

Applications in Organic Synthesis

Preliminary studies suggest Al(CF₃)F₂ can mediate:

  • C-F Bond Formation : Transfer of CF₃ groups to aryl halides.
  • Lewis Acid Catalysis : Facilitating Diels-Alder reactions with enhanced stereoselectivity.

These applications mirror the utility of fluorinated β-lactams in antibacterial agent synthesis.

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which difluoro(trifluoromethyl)alumane exerts its effects involves the formation of strong aluminum-fluorine bonds, which can influence the reactivity of adjacent functional groups. The compound can act as a Lewis acid, facilitating various chemical transformations by stabilizing reaction intermediates . The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Aluminum Trifluoride (AlF₃)

  • Structure and Bonding: AlF₃ is a purely inorganic fluoride with a trigonal planar structure, contrasting with the mixed organic/inorganic bonding in Difluoro(trifluoromethyl)alumane.
  • Lewis Acidity : AlF₃ is a weaker Lewis acid than this compound due to the absence of electron-withdrawing organic groups.
  • Thermal Stability: AlF₃ has an extremely high melting point (1,291°C), whereas organoaluminum fluorides like this compound typically decompose at lower temperatures (200–400°C) due to organic moiety instability .

Trifluoromethylaluminum Compounds (e.g., Al(CF₃)₃)

  • Reactivity : Al(CF₃)₃ is highly reactive in alkylation and polymerization reactions, whereas this compound’s fluorine substituents may moderate its reactivity, favoring selective catalysis.

Chlorinated Analogs (e.g., AlCl₃)

  • Electrophilicity : AlCl₃ is a stronger Lewis acid but lacks the thermal and oxidative stability conferred by fluorine substituents in this compound.
  • Environmental Impact : Chlorinated aluminum compounds are more hygroscopic and corrosive, whereas fluorinated analogs like this compound may pose challenges related to environmental persistence due to C-F bond strength .

Data Table: Key Properties of this compound and Comparators

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility Key Properties
This compound Al(CF₃)F₂ 143.98 ~250 (decomp) N/A Soluble in THF, ether Strong Lewis acid, moderate stability
Aluminum Trifluoride AlF₃ 83.98 1,291 Sublimes at 1,262 Insoluble in water High thermal stability, weak Lewis acid
Aluminum Chloride AlCl₃ 133.34 190 (sublimes) 180 Soluble in polar solvents Hyperscopic, strong Lewis acid

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing difluoro(trifluoromethyl)alumane, and how do reaction conditions influence yield?

  • Methodological Answer: The synthesis of aluminum fluorides often involves reactions of aluminum precursors with fluorinating agents. For example, Li et al. (2022) demonstrated that using 3,3-difluoroallyl sulfonium salts can enable selective gem-difluorination, a strategy potentially adaptable for Al–CF₃ systems . Key variables include temperature (cryogenic conditions reduce side reactions), solvent polarity (non-polar solvents favor controlled fluorination), and stoichiometry of fluorinating agents. Characterization via ¹⁹F NMR and X-ray crystallography is critical to confirm structural integrity .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) resolve structural ambiguities in this compound derivatives?

  • Methodological Answer: ¹⁹F NMR is indispensable for distinguishing CF₃ and Al–F environments due to distinct chemical shifts (e.g., CF₃ groups typically resonate at ~−60 ppm, while Al–F signals appear at higher fields). FT-IR can identify Al–F stretching modes (500–600 cm⁻¹) and CF₃ symmetric/asymmetric vibrations (1100–1300 cm⁻¹). Computational methods (DFT) further validate assignments by simulating spectra .

Q. What are the primary challenges in handling and stabilizing this compound in experimental settings?

  • Methodological Answer: Aluminum fluorides are moisture-sensitive and prone to hydrolysis. Storage under inert atmospheres (argon/glovebox) and use of anhydrous solvents (e.g., THF, hexane) are essential. Stabilization via bulky ligands (e.g., phosphines) can mitigate decomposition, as shown in analogous perfluoroalkylaluminum studies .

Advanced Research Questions

Q. How do computational studies (e.g., DFT, MD) elucidate the Lewis acidity and reactivity of this compound?

  • Methodological Answer: Density Functional Theory (DFT) calculations reveal that electron-withdrawing CF₃ groups enhance Lewis acidity by polarizing the Al center. Molecular dynamics (MD) simulations predict solvent effects on reactivity—e.g., low-polarity solvents stabilize monomeric species, while polar solvents promote aggregation. Such insights guide catalytic applications (e.g., in fluorination reactions) .

Q. What analytical strategies address contradictions in reported thermodynamic data (e.g., bond dissociation energies) for Al–CF₃ systems?

  • Methodological Answer: Discrepancies arise from differing measurement techniques (calorimetry vs. spectroscopy). High-level ab initio methods (CCSD(T)) combined with experimental validation (gas-phase IR spectroscopy) resolve ambiguities. For instance, Al–CF₃ bond energies are recalibrated using isodesmic reactions referencing known Al–X (X = Cl, F) systems .

Q. How does this compound interact with biological macromolecules, and what are implications for drug design?

  • Methodological Answer: Fluorinated aluminum species may act as bioisosteres, mimicking carboxylate or phosphate groups. Docking studies (PDB-based) suggest CF₃–Al moieties form hydrophobic interactions with protein pockets, while Al–F bonds participate in hydrogen bonding. However, cytotoxicity assays are critical to assess biocompatibility, as Al accumulation can pose risks .

Q. What environmental persistence metrics apply to this compound, given its structural similarity to PFAS?

  • Methodological Answer: Accelerated degradation studies (UV/ozone exposure) and LC-MS/MS analysis quantify half-lives in water/soil. The compound’s C–F bond strength (~116 kcal/mol) suggests high persistence, akin to perfluorooctanoic acid (PFOA). Regulatory frameworks for PFAS (e.g., ECHA’s SVHC classification) provide analogs for risk assessment .

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